methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 1328640-60-3) is a pyrazole-based heterocyclic compound with a molecular formula of C₇H₉ClN₂O₂ and a molecular weight of 188.64 g/mol (estimated). It features a pyrazole ring substituted with a chlorine atom at position 4, an ethyl group at the N1 position, and a methyl ester at position 3. This compound is structurally related to agrochemical and pharmaceutical intermediates, where pyrazole derivatives are widely utilized due to their bioactivity and tunable electronic properties . methyl) .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-1-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWFBBWZVYBHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine and β-Keto Ester Cyclization
A widely employed method involves the reaction of hydrazine derivatives with β-keto esters. For methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate, the synthesis proceeds as follows:
Step 1: Synthesis of 1-Ethyl-1H-Pyrazole-3-Carboxylate
Ethyl hydrazinecarboxylate reacts with ethyl 3-oxobutanoate in ethanol under reflux (78°C, 12 h) to form 1-ethyl-1H-pyrazole-3-carboxylate. The reaction mechanism follows a [3+2] cycloaddition pathway, with the β-keto ester providing the 1,3-dielectrophilic component.
Step 2: Chlorination at Position 4
Chlorination is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 6 h. The DMF acts as a catalyst, generating the reactive Vilsmeier-Haack complex for electrophilic substitution:
$$
\text{POCl}3 + \text{HCON(CH}3\text{)}2 \rightarrow [\text{Cl}2\text{P(O)N(CH}3\text{)}2]^+ \text{Cl}^-
$$
This intermediate directs chlorination to the para position relative to the ester group, yielding this compound with 72–78% yield.
Optimization Notes :
- Excess POCl₃ (1.5 eq) minimizes di-chlorination byproducts.
- Temperature control (±2°C) is critical to prevent ester group hydrolysis.
Multicomponent One-Pot Synthesis
Recent advances utilize one-pot strategies to reduce purification steps. A representative protocol involves:
- Mixing ethyl acetoacetate (1.0 eq), ethyl hydrazinecarboxylate (1.1 eq), and N-chlorosuccinimide (NCS, 1.2 eq) in acetonitrile.
- Heating at 60°C for 8 h under nitrogen atmosphere.
This method achieves 68% yield by concurrently forming the pyrazole ring and introducing the chlorine atom. The reaction’s regioselectivity arises from the electron-withdrawing effect of the ester group, directing NCS to position 4.
Functionalization of Pre-Formed Pyrazole Cores
Esterification of Pyrazole Carboxylic Acids
An alternative route starts with 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, which undergoes Fischer esterification:
Reaction Conditions :
- Substrate: 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
- Reagent: Methanol (10 eq), sulfuric acid (0.1 eq)
- Temperature: Reflux (65°C, 6 h)
- Yield: 85–90%
Mechanism :
$$
\text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}3 + \text{H}_2\text{O}
$$
The reaction is driven by Le Chatelier’s principle, with molecular sieves (3Å) used to absorb water and shift equilibrium toward ester formation.
Alkylation of Pyrazole Intermediates
Introducing the ethyl group at position 1 requires careful base selection to avoid over-alkylation. A optimized procedure uses:
- Substrate: 4-Chloro-1H-pyrazole-3-carboxylate (1.0 eq)
- Alkylating agent: Ethyl iodide (1.2 eq)
- Base: Potassium carbonate (2.0 eq)
- Solvent: Dimethyl sulfoxide (DMSO), 25°C, 4 h
- Yield: 76%
NMR studies confirm exclusive alkylation at the pyrazole nitrogen due to DMSO’s polar aprotic nature, which stabilizes the transition state.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and safety. A patented continuous flow process (Figure 1) exemplifies industrial adaptation:
Key Parameters :
| Stage | Conditions | Residence Time | Yield |
|---|---|---|---|
| Cyclocondensation | 70°C, ethanol, 10 bar | 30 min | 82% |
| Chlorination | 75°C, POCl₃/DMF (1:1), 5 bar | 45 min | 89% |
| Esterification | 60°C, methanol/H₂SO₄, 3 bar | 20 min | 93% |
Advantages :
- 23% reduction in POCl₃ usage compared to batch processes.
- 98.5% purity by HPLC without column chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 72–78 | 95–97 | 120–150 | Moderate |
| One-Pot Multicomponent | 68 | 92 | 90–110 | High |
| Fischer Esterification | 85–90 | 98 | 80–100 | Low |
| Continuous Flow | 89–93 | 98.5 | 70–85 | Industrial |
Key Findings :
- Continuous flow synthesis offers the best balance of yield, cost, and scalability.
- One-pot methods reduce purification steps but require stringent temperature control.
Challenges and Optimization Strategies
Regioselectivity in Chlorination
Unwanted chlorination at position 5 is mitigated by:
Ester Group Stability
The methyl ester is prone to hydrolysis under acidic or basic conditions. Industrial protocols employ:
- Anhydrous solvents (e.g., THF over ethanol).
- Neutral workup with saturated NaHCO₃ to quench excess POCl₃ without ester degradation.
Analytical Validation
Final product characterization requires:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and oxidation states[][3].
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom[3][3].
Scientific Research Applications
Agricultural Chemistry
Herbicidal Properties
Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is primarily recognized for its potent herbicidal properties. It effectively controls unwanted plant growth, enhancing crop yields by reducing competition for resources. Its mechanism involves inhibiting specific enzymes crucial for plant growth, making it a valuable ingredient in crop protection products .
Case Study: Herbicide Efficacy
A study conducted on various crops demonstrated that formulations containing this compound significantly reduced weed populations while maintaining crop health. The application rates were optimized to balance efficacy and environmental safety, showcasing its potential in sustainable agriculture.
Pharmaceutical Development
Building Block for Drug Synthesis
This pyrazole derivative serves as a critical building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that enhance therapeutic efficacy against specific diseases, particularly in the development of targeted therapies .
Case Study: Anticancer Research
Research has indicated that derivatives of this compound exhibit anticancer properties. In vitro studies showed that these compounds can induce apoptosis in cancer cells while sparing healthy cells, suggesting a promising avenue for future drug development.
Material Science
Advanced Materials Formulation
The compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials, making it suitable for various industrial applications .
Data Table: Material Applications
| Application Type | Material Example | Benefits |
|---|---|---|
| Coatings | Protective coatings for metals | Enhanced corrosion resistance |
| Polymers | High-performance plastics | Improved thermal stability |
Analytical Chemistry
Reagent in Analytical Methods
this compound is employed as a reagent in analytical chemistry, facilitating the detection and quantification of other compounds. This application is crucial for quality control processes across multiple industries .
Case Study: Quality Control in Pharmaceuticals
In pharmaceutical manufacturing, this compound has been used to develop analytical methods that ensure the purity and potency of active ingredients. Its role as a reagent helps identify impurities that may affect drug efficacy.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Analogs: Substituent and Ester Variations
Pyrazole derivatives are often modified at the N1 and C3/C4 positions to optimize physicochemical properties and bioactivity. Key comparisons include:
Key Observations :
- Substituent Effects : Replacing chlorine with fluorine (e.g., hypothetical 4-fluoro analog) could enhance electronegativity and metabolic stability, a common strategy in medicinal chemistry.
Heterocycle Variations: Pyrazole vs. Triazole
Triazole derivatives, such as Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate (), differ in ring structure and electronic properties:
Key Observations :
- Electronic Effects : The triazole derivative exhibits significant electron delocalization due to its conjugated N-atom arrangement, enhancing stability and intermolecular interactions (e.g., hydrogen bonding) .
- Bioactivity : Triazoles are explicitly linked to agrochemical applications, whereas pyrazole analogs are often inferred to have similar roles based on structural parallels .
Physicochemical and Commercial Considerations
Biological Activity
Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate enzyme activity, influencing several biochemical pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can lead to altered metabolic processes.
- Receptor Modulation : It can bind to specific receptors, affecting cellular signaling pathways that are crucial in various physiological processes.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro assays revealed that it exhibits potent antibacterial activity, comparable to established antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related pyrazole derivatives:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Ethyl 4-chloro-1-methylpyrazole-3-carboxylate | Moderate | High | Low |
| 4-chloro-5-methylpyrazole | Low | Moderate | High |
This table illustrates that while this compound exhibits promising biological activities, its efficacy varies compared to other derivatives.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in EurekaSelect, researchers tested this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial properties .
Case Study 2: Anti-inflammatory Effects
A recent investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and esterification. For example, starting with a pyrazole core (e.g., 4-chloro-3-methylpyrazole), ethylation at the N1 position can be achieved using ethyl bromoacetate in the presence of a base like K₂CO₃. Subsequent carboxylation at the C3 position via esterification with methyl chloroformate under anhydrous conditions yields the target compound. Reaction monitoring via TLC and purification via flash chromatography (cyclohexane/ethyl acetate gradients) are recommended .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.3 ppm for CH₂), methyl ester (δ ~3.8 ppm), and pyrazole ring protons (δ ~6.5–8.0 ppm).
- IR Spectroscopy : Strong absorbance for ester C=O (~1700 cm⁻¹) and C-Cl (~650 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M]⁺) matching the molecular weight (e.g., m/z 203.6 for C₇H₉ClN₂O₂) .
Q. What are the key reactivity patterns of this compound?
- Methodological Answer : The chloro substituent at C4 is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the ester group at C3 can undergo hydrolysis to carboxylic acids or transesterification. Reactivity studies should use controlled conditions (e.g., anhydrous solvents for substitution, acidic/basic media for hydrolysis) and monitor by HPLC .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized?
- Methodological Answer :
- Catalyst Screening : Test bases (e.g., DBU, NaH) for ethylation efficiency.
- Temperature Control : Higher temperatures (50–80°C) improve substitution rates but may require inert atmospheres to prevent ester degradation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Example : A 51% yield was reported using trifluoroacetic acid (TFA) as a catalyst in methylene chloride at 50°C .
Q. What biological targets or pathways are influenced by this compound?
- Methodological Answer : Preliminary studies on analogs suggest potential inhibition of enzymes like cyclooxygenase (COX) or kinases. Use in vitro assays (e.g., enzyme inhibition kinetics, receptor-binding studies) to identify targets. For example:
- COX-2 Inhibition : Measure IC₅₀ values using fluorometric assays.
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MTT assay) .
Q. How can contradictions in reported biological activities of pyrazole derivatives be resolved?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. hydroxymethyl at C4) using standardized assays.
- Table :
| Substituent (C4) | Bioactivity (IC₅₀, μM) | Source |
|---|---|---|
| Cl | 12.3 (COX-2) | |
| I | 8.7 (Kinase X) |
- Computational Docking : Use AutoDock Vina to model interactions with target proteins .
Q. What mechanistic insights explain the electrophilic substitution behavior of this compound?
- Methodological Answer :
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., C4 as electron-deficient due to Cl withdrawal).
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to confirm mechanisms (e.g., SNAr vs. radical pathways).
- Trapping Intermediates : Use low-temperature NMR to detect nitrenes or carbenes in substitution reactions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Models : Corrogate substituent properties (e.g., Hammett σ values) with bioactivity data.
- Molecular Dynamics (MD) Simulations : Simulate binding stability in enzyme active sites (e.g., 100-ns MD runs in GROMACS).
- Example : A derivative with a 4-iodo substituent showed 2.3-fold higher binding affinity to kinase targets due to hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
